2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)ethanesulfonamide
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Overview
Description
2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)ethanesulfonamide is a complex chemical compound known for its diverse applications in scientific research. This compound features a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties.
Preparation Methods
One common method involves radical trifluoromethylation, which has been extensively studied for its efficiency in incorporating the trifluoromethyl group into organic molecules . Industrial production methods often utilize advanced techniques to ensure high yield and purity, although specific details on large-scale production are proprietary and not widely disclosed.
Chemical Reactions Analysis
2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce corresponding amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to various receptors and enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)ethanesulfonamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
- 2-phenyl-N-(2-(3-(fluoromethyl)phenoxy)ethyl)ethanesulfonamide
- 2-phenyl-N-(2-(3-(chloromethyl)phenoxy)ethyl)ethanesulfonamide
These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
2-phenyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c18-17(19,20)15-7-4-8-16(13-15)24-11-10-21-25(22,23)12-9-14-5-2-1-3-6-14/h1-8,13,21H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGSOOMQEJKSKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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